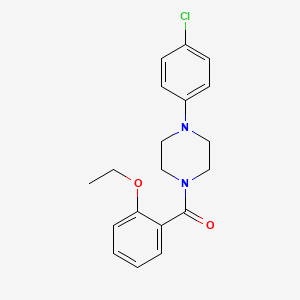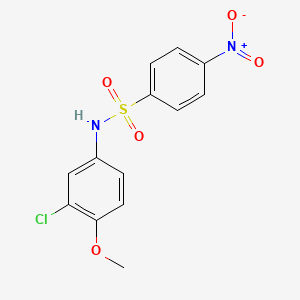amino]ethanol](/img/structure/B5763165.png)
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol, also known as EB-3, is a novel compound with potential applications in scientific research.
科学研究应用
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been found to inhibit the activity of protein kinase C (PKC), a key enzyme involved in synaptic plasticity and memory formation. This inhibition can lead to the enhancement of memory and learning. In cancer research, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This makes 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol a potential candidate for the development of anti-cancer drugs.
作用机制
The mechanism of action of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol involves the inhibition of PKC activity. PKC is a key enzyme involved in cell signaling and regulation of various cellular processes, including synaptic plasticity, memory formation, and cancer cell growth. By inhibiting PKC activity, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol can modulate these processes and lead to the desired physiological effects.
Biochemical and Physiological Effects
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to have various biochemical and physiological effects, including the enhancement of memory and learning, inhibition of cancer cell growth, induction of apoptosis and cell cycle arrest, and modulation of synaptic plasticity. These effects are mediated by the inhibition of PKC activity and subsequent modulation of various cellular processes.
实验室实验的优点和局限性
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has several advantages as a research tool, including its specificity for PKC inhibition, its potential applications in neuroscience and cancer research, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in water, its potential for off-target effects, and the need for further optimization of synthesis and purification methods.
未来方向
There are several future directions for research on 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol, including the development of more efficient synthesis and purification methods, the exploration of its potential applications in other fields of research, such as immunology and cardiovascular disease, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol and to optimize its pharmacological properties.
In conclusion, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol is a novel compound with potential applications in scientific research, particularly in the fields of neuroscience and cancer research. Its inhibition of PKC activity and subsequent modulation of various cellular processes make it a promising candidate for the development of anti-cancer drugs and enhancement of memory and learning. However, further research is needed to optimize its pharmacological properties and explore its potential in other fields of research.
合成方法
The synthesis of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol involves a multi-step process that starts with the reaction of 9-ethylcarbazole with propylamine to form 9-ethyl-9H-carbazol-3-ylmethylpropylamine. This intermediate is then reacted with epichlorohydrin to yield 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol. The purity and yield of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol can be improved by using different solvents, reaction conditions, and purification methods.
属性
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-11-21(12-13-23)15-16-9-10-20-18(14-16)17-7-5-6-8-19(17)22(20)4-2/h5-10,14,23H,3-4,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVESPPFUTUXJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)
![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)



![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)


![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)